molecular formula C21H23N3O3S B2639111 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 933003-94-2

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2639111
CAS RN: 933003-94-2
M. Wt: 397.49
InChI Key: XUQKBHKPTITWDZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridazine ring, the benzenesulfonamide group, and the ethoxy group would all contribute to the overall structure of the molecule .

Scientific Research Applications

Synthetic Methodologies

Research in this area focuses on the development of novel synthetic routes for sulfonamide derivatives and their application in creating various chemical structures. For example, one study detailed the synthesis of sulfonamide compounds through asymmetric synthesis, employing organometallic reagents and aza-Darzens reactions, showcasing the utility of sulfonamides in organic synthesis and potential pharmaceutical applications (Ramachandar et al., 2006).

Biological Activities

The exploration of sulfonamide derivatives for potential therapeutic uses is a significant area of interest. Studies have identified sulfonamide compounds as selective antagonists for various receptors, suggesting potential applications in treating conditions such as cognitive disorders and bacterial infections. For instance, phenyl benzenesulfonamides were identified as novel and selective 5-HT6 antagonists, with potential implications for cognitive enhancement (Bromidge et al., 2001).

Structural Analyses and Characterization

Studies have also focused on the structural characterization of sulfonamide derivatives, elucidating their molecular configurations and interactions. Such analyses are crucial for understanding the properties and potential applications of these compounds. An example includes the X-ray single-crystal analysis and DFT calculations of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, providing insights into their structural features and self-association behaviors (Nikonov et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not known without specific research. If this compound is intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-5-27-20-10-9-19(22-23-20)17-7-6-8-18(13-17)24-28(25,26)21-15(3)11-14(2)12-16(21)4/h6-13,24H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQKBHKPTITWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide

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